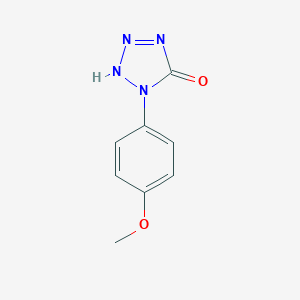
1-(4-methoxyphenyl)-1H-tetraazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-1H-tetraazol-5-ol, also known as MTA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MTA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol is not fully understood. However, it has been proposed that 1-(4-methoxyphenyl)-1H-tetraazol-5-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol may reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have antitumor activity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-1H-tetraazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has limited bioavailability, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. One direction is to further investigate its mechanism of action and its potential as a COX-2 inhibitor. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to understand its antitumor activity and its potential as an anticancer agent. Finally, more research is needed to optimize its synthesis and improve its solubility and bioavailability for use in lab experiments.
Métodos De Síntesis
1-(4-methoxyphenyl)-1H-tetraazol-5-ol can be synthesized through a multistep process starting from 4-methoxyaniline. The first step involves the reaction of 4-methoxyaniline with ethyl chloroformate to form the corresponding carbamate. This is followed by treatment with hydrazine hydrate to form the tetrazole ring. The final step involves the oxidation of the tetrazole ring to form 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In materials science, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been used as a ligand in the synthesis of metal-organic frameworks. In catalysis, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been used as a catalyst in various reactions, including the synthesis of benzimidazoles and imidazoles.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-1H-tetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7-4-2-6(3-5-7)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJKSMEBAQFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355691 |
Source


|
| Record name | 1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
CAS RN |
62442-51-7 |
Source


|
| Record name | 1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

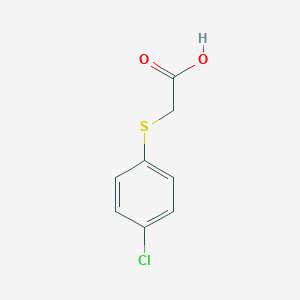
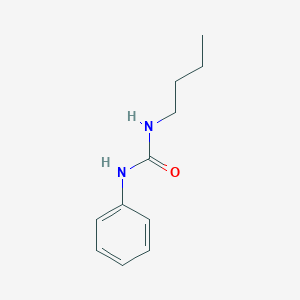
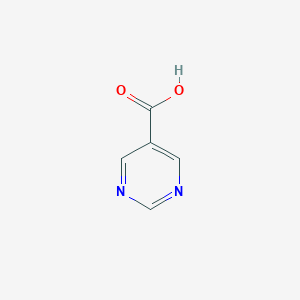
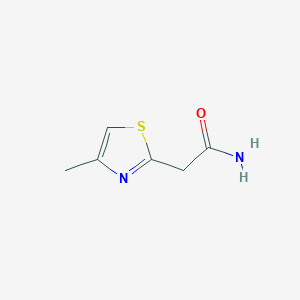

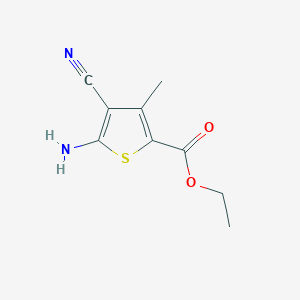
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
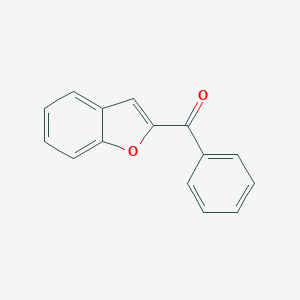


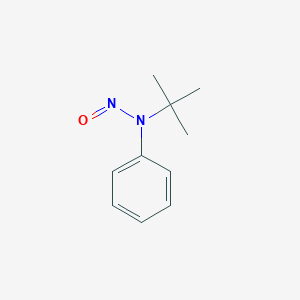
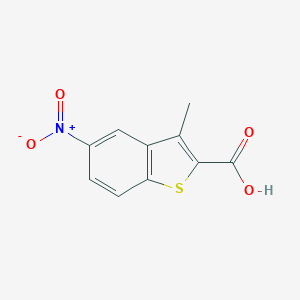
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
